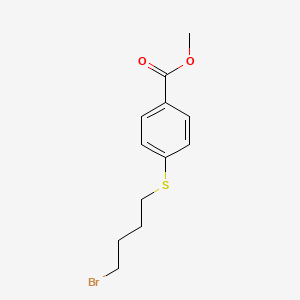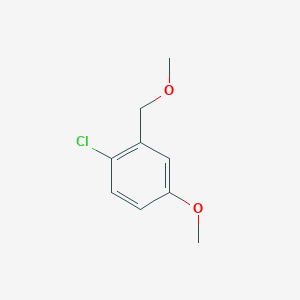
Methyl 2-(4-chloroanilino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-chloroanilino)benzoate: is an organic compound with the molecular formula C15H12ClNO2 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 4-chloroanilino substituent
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-(4-chloroanilino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-aminobenzoate with 4-chloroaniline in the presence of a suitable catalyst. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: Methyl 2-(4-chloroanilino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 2-(4-chloroanilino)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets.
Medicine: Research has explored its potential as a pharmaceutical intermediate. It may be used in the development of drugs with specific therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-(4-chloroanilino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
- Methyl 2-(4-fluoroanilino)benzoate
- Methyl 2-(4-bromoanilino)benzoate
- Methyl 2-(4-iodoanilino)benzoate
Comparison: Methyl 2-(4-chloroanilino)benzoate is unique due to the presence of the chloro substituent, which imparts specific chemical and physical properties. Compared to its analogs with different halogen substituents, the chloro group provides a balance of reactivity and stability. For instance, the fluoro analog may be more reactive due to the smaller size of the fluorine atom, while the bromo and iodo analogs may exhibit different reactivity patterns due to the larger size and different electronic properties of the bromine and iodine atoms .
特性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC名 |
methyl 2-(4-chloroanilino)benzoate |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)12-4-2-3-5-13(12)16-11-8-6-10(15)7-9-11/h2-9,16H,1H3 |
InChIキー |
CACDDPVFQVAPPS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)






![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)

![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)


